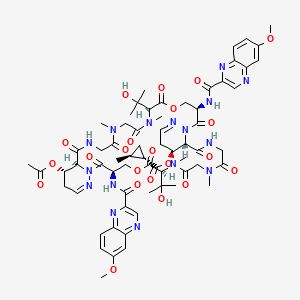
Quinoxapeptin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxapeptin B, also known as this compound, is a useful research compound. Its molecular formula is C65H80N16O22 and its molecular weight is 1437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV Research
Quinoxapeptin B has been identified as a potent inhibitor of HIV reverse transcriptase, showing effectiveness against various mutant forms of the virus. This specificity is crucial for developing targeted therapies for HIV patients who have developed resistance to other treatments. The compound's ability to inhibit both wild-type and mutant strains highlights its potential as a candidate for further development into an antiretroviral drug .
Antibiotic Resistance Studies
Recent studies have begun to explore the role of quinoxapeptins in combating antibiotic-resistant bacterial strains. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria poses a significant threat to global health. Research indicates that compounds like this compound could be utilized in developing new strategies to counteract these resistant strains by potentially serving as a template for novel antibiotic development .
Case Study 1: Inhibition of HIV-1 Reverse Transcriptase
A study conducted by researchers demonstrated that this compound effectively inhibited HIV-1 reverse transcriptase in vitro. The results indicated that the compound could reduce viral replication significantly without exhibiting cytotoxic effects on human cells, making it a promising candidate for further clinical trials targeting HIV .
Case Study 2: Potential in Antibiotic Resistance
In a comparative analysis of MDR bacterial strains, researchers explored various compounds, including this compound, for their efficacy against resistant pathogens. The findings suggested that this compound could enhance the effectiveness of existing antibiotics when used in combination therapies, thereby reducing the prevalence of antibiotic resistance in clinical settings .
Data Tables
| Application Area | Compound | Activity Level | Specificity | Notes |
|---|---|---|---|---|
| HIV Research | This compound | High | Specific to RT | Effective against mutant strains |
| Antibiotic Resistance | This compound | Moderate | Potentially synergistic | May enhance existing antibiotic efficacy |
Eigenschaften
Molekularformel |
C65H80N16O22 |
|---|---|
Molekulargewicht |
1437.4 g/mol |
IUPAC-Name |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-7,27-bis(2-hydroxypropan-2-yl)-3,23-bis[(6-methoxyquinoxaline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] (1S,2S)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C65H80N16O22/c1-32-21-36(32)61(93)103-46-18-20-71-81-52(46)58(90)69-27-48(84)77(8)29-50(86)79(10)53(64(3,4)96)62(94)100-30-43(74-55(87)41-24-66-39-22-34(98-11)13-15-37(39)72-41)59(91)80-51(45(17-19-70-80)102-33(2)82)57(89)68-26-47(83)76(7)28-49(85)78(9)54(65(5,6)97)63(95)101-31-44(60(81)92)75-56(88)42-25-67-40-23-35(99-12)14-16-38(40)73-42/h13-16,19-20,22-25,32,36,43-46,51-54,96-97H,17-18,21,26-31H2,1-12H3,(H,68,89)(H,69,90)(H,74,87)(H,75,88)/t32-,36-,43+,44+,45-,46-,51-,52-,53+,54+/m0/s1 |
InChI-Schlüssel |
MQKVZMVMMDIFJL-ODRQGEGLSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]1C(=O)O[C@H]2CC=NN3[C@@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N4[C@@H]([C@H](CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C |
Kanonische SMILES |
CC1CC1C(=O)OC2CC=NN3C2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N4C(C(CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C |
Synonyme |
quinoxapeptin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















